cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2105380-44-5
VCID: VC4579003
InChI: InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m0../s1
SMILES: C1CN(C1)C2CCNCC2F.Cl.Cl
Molecular Formula: C8H17Cl2FN2
Molecular Weight: 231.14

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride

CAS No.: 2105380-44-5

Cat. No.: VC4579003

Molecular Formula: C8H17Cl2FN2

Molecular Weight: 231.14

* For research use only. Not for human or veterinary use.

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride - 2105380-44-5

Specification

CAS No. 2105380-44-5
Molecular Formula C8H17Cl2FN2
Molecular Weight 231.14
IUPAC Name (3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride
Standard InChI InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m0../s1
Standard InChI Key URIDQHGCHQFRFK-OXOJUWDDSA-N
SMILES C1CN(C1)C2CCNCC2F.Cl.Cl

Introduction

Structural Characteristics and Stereochemistry

The compound’s structure features a six-membered piperidine ring with a fluorine substituent at the 3-position and a cis-4-position azetidine group (a four-membered ring containing a nitrogen atom) . The fluorine atom enhances the molecule’s electronegativity and influences its binding affinity to biological targets, while the azetidine ring contributes to conformational rigidity and potential hydrogen-bonding interactions.

Key Structural Elements

FeatureDescription
Piperidine CoreSix-membered saturated ring with nitrogen at position 1.
Fluorine SubstituentAt position 3, contributing to electronic and steric effects.
Azetidine GroupFour-membered ring fused to position 4, introducing cis stereochemistry.

The cis configuration is critical, as it imposes spatial constraints that may influence molecular recognition in biological systems .

Synthesis and Manufacturing Processes

The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride involves multi-step reactions, starting from fluorinated piperidine precursors. While detailed protocols are proprietary, general strategies include:

Synthetic Pathways

  • Fluorination of Piperidine: Introduction of fluorine at the 3-position via nucleophilic substitution or electrophilic fluorination.

  • Azetidine Coupling: Attachment of the azetidine ring to the 4-position piperidine, ensuring cis stereochemistry through stereoselective reactions.

  • Salt Formation: Conversion to the dihydrochloride form to enhance solubility and stability .

Industrial-scale production may utilize continuous flow reactors to optimize yields and minimize impurities.

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValueSource
Molecular FormulaC₈H₁₇Cl₂FN₂
Molecular Weight231.14 g/mol
SolubilitySoluble in DMSO; limited data on aqueous solubility
StorageStable at room temperature; hygroscopic

Stability and Reactivity

Biological Activity and Mechanisms

While specific biological targets remain under investigation, the compound’s fluorinated and azetidine-containing structure suggests potential interactions with:

Proposed Mechanisms

  • Enzyme Inhibition: The azetidine ring may mimic natural substrates, inhibiting proteases or kinases.

  • Receptor Binding: Fluorine’s electronegativity could enhance binding to hydrophobic pockets in GPCRs or ion channels .

  • Metabolic Stability: Fluorine’s electron-withdrawing effect may reduce hepatic metabolism, prolonging half-life .

Hazard CodeDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Exposure Control: Avoid inhalation; use fume hoods.

  • Storage: Keep in a sealed container in a cool, dry place .

Applications in Research and Drug Development

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride serves as a building block in:

Key Applications

  • Medicinal Chemistry: Intermediate for synthesizing kinase inhibitors or CNS-targeted drugs .

  • Structure-Activity Relationship (SAR) Studies: Modulating fluorine and azetidine positions to optimize potency.

  • Protein-Ligand Binding Assays: Probe for fluorine-mediated interactions in X-ray crystallography .

Comparative Analysis with Analogues

The compound differs from related fluorinated piperidines in stereochemistry and substituent placement:

CompoundCAS NumberKey Features
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride2105380-44-5Cis-4 azetidine, 3-fluoro
1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride194427-15-1Azetidine at 1-position, 4-fluoro
4-Cyclobutyl-3-fluoropiperidine dihydrochloride-Cyclobutyl substituent, 3-fluoro

Structural and Functional Differences

  • Stereochemistry: Cis configuration vs. trans in some analogues.

  • Substituent Position: Fluorine at 3 vs. 4 in others.

  • Azetidine Attachment: Position 4 vs. 1 in related compounds .

Challenges and Future Directions

  • Synthetic Optimization: Improving stereoselectivity and reducing byproducts.

  • Biological Profiling: Identifying specific targets and pharmacokinetic properties.

  • Derivative Development: Exploring N-alkylation or fluorine substitution for enhanced bioactivity .

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